

Application Notes and Protocols: Synthesis of 3-amino-tetrahydrofuran-3-carboxylic Acid Derivatives

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Compound of Interest

Compound Name: *Tetrahydrofuran-3-carboxylic acid*

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Introduction

3-amino-**tetrahydrofuran-3-carboxylic acid** and its derivatives are pivotal structural motifs in medicinal chemistry. The inherent three-dimensional nature of the tetrahydrofuran ring, coupled with the dense functionality of a quaternary α -amino acid, makes these compounds valuable building blocks for creating novel therapeutics. Their rigid scaffold allows for precise conformational control of appended pharmacophores, which is crucial for achieving high-affinity and selective interactions with biological targets.

Applications in Drug Discovery

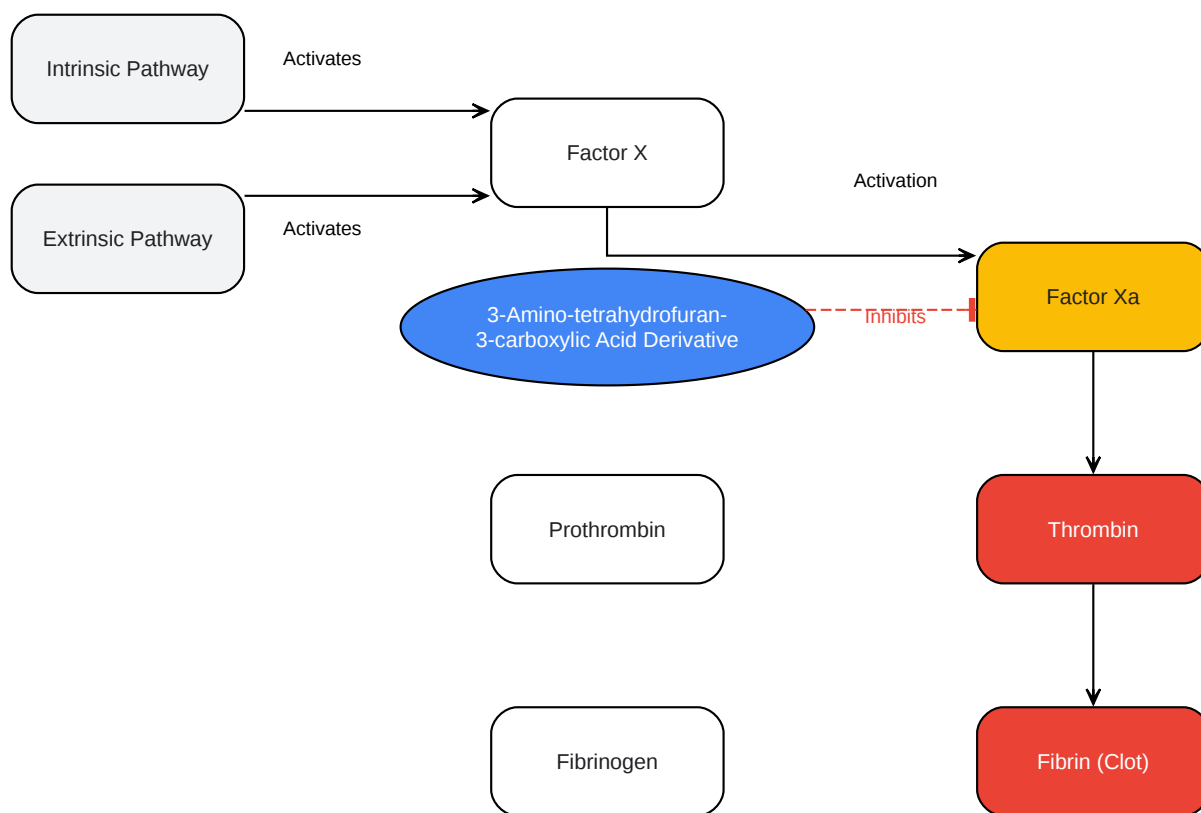
Derivatives of 3-amino-**tetrahydrofuran-3-carboxylic acid** have emerged as a significant class of therapeutic agents, most notably as anticoagulants.^[1] These compounds have been extensively investigated as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.^{[1][2]} By binding to the active site of FXa, these inhibitors block the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots. This mechanism of action makes them highly effective for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.^[3]

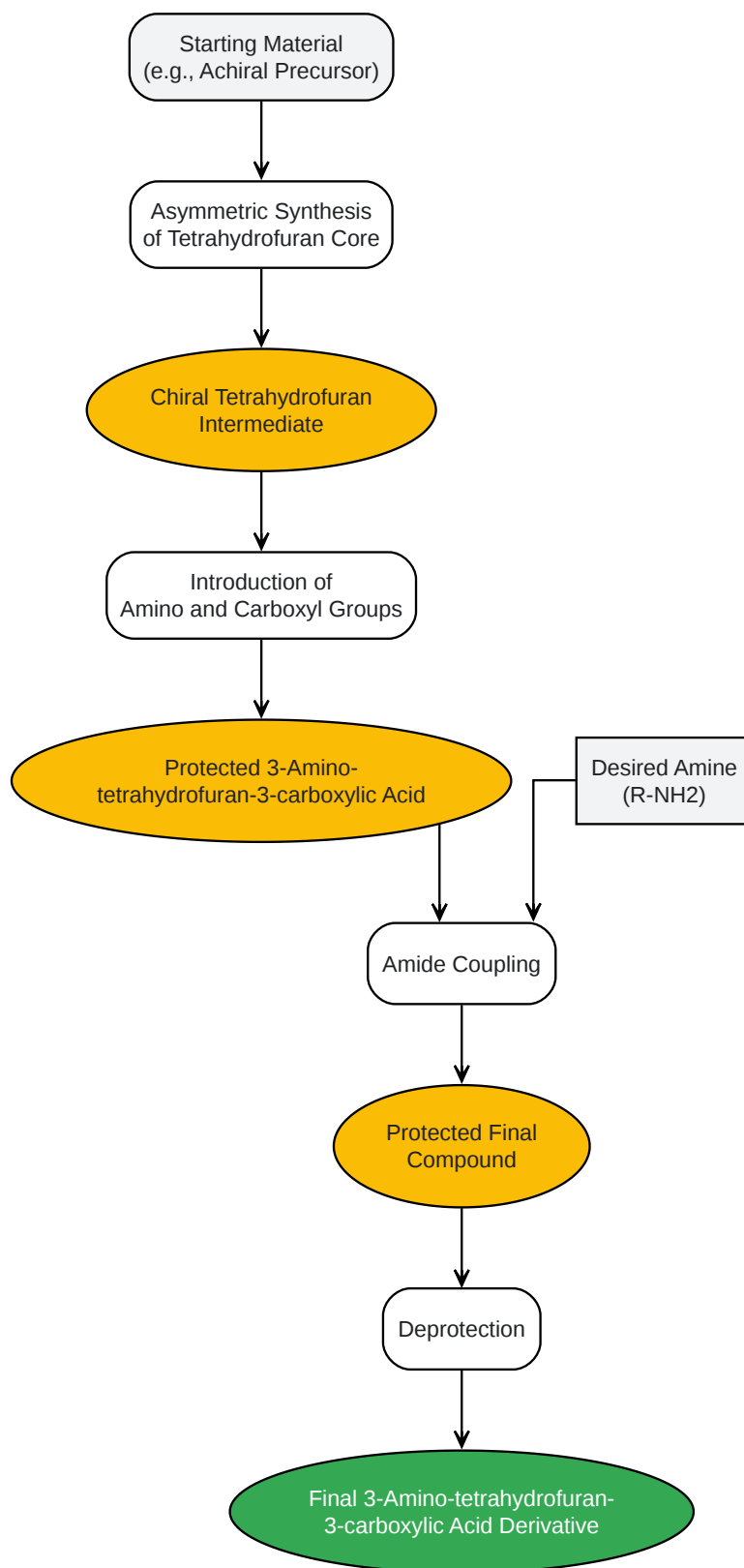
The tetrahydrofuran core serves as a rigid scaffold to orient substituents for optimal interaction with the S1 and S4 pockets of the FXa active site. The amino and carboxylic acid functionalities provide key hydrogen bonding interactions and attachment points for various side chains that can be tailored to enhance potency, selectivity, and pharmacokinetic properties.^[4] One notable example is (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yl)-**tetrahydrofuran-3-carboxylic acid** amide, which has been identified as a potent FXa inhibitor.^[1]

Beyond anticoagulation, the unique stereochemical and conformational properties of these derivatives make them attractive for incorporation into other classes of drugs where a constrained amino acid mimetic is desired.

Signaling Pathway: The Coagulation Cascade

The diagram below illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of 3-amino-**tetrahydrofuran-3-carboxylic acid** derivatives.





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References

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